molecular formula C12H11F2NO2 B3043894 1-(2,6-Difluorobenzoyl)piperidin-4-one CAS No. 948853-53-0

1-(2,6-Difluorobenzoyl)piperidin-4-one

Cat. No.: B3043894
CAS No.: 948853-53-0
M. Wt: 239.22 g/mol
InChI Key: YWSDKASTJVEUHW-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzoyl)piperidin-4-one is a chemical compound with the molecular formula C12H11F2NO2 and a molecular weight of 239.22 g/mol It is characterized by the presence of a piperidin-4-one ring substituted with a 2,6-difluorobenzoyl group

Scientific Research Applications

1-(2,6-Difluorobenzoyl)piperidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 1-(2,6-Difluorobenzoyl)piperidin-4-one involves several steps and can be achieved through different synthetic routes. One common method involves the reaction of 2,6-difluorobenzoyl chloride with piperidin-4-one under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2,6-Difluorobenzoyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorobenzoyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

1-(2,6-Difluorobenzoyl)piperidin-4-one can be compared with other similar compounds such as:

    1-(2,6-Dichlorobenzoyl)piperidin-4-one: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.

    1-(2,6-Dimethylbenzoyl)piperidin-4-one: Substitution with methyl groups instead of fluorine, affecting its reactivity and applications.

    1-(2,6-Difluorobenzoyl)piperidin-4-ol:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,6-difluorobenzoyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO2/c13-9-2-1-3-10(14)11(9)12(17)15-6-4-8(16)5-7-15/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSDKASTJVEUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-piperidone monohydrate hydrochloride (1.0 g, 6.5 mmol) in methylene chloride (32 mL) at rt were successively added DIPEA (1.4 mL, 7.8 mmol) and 2,6-difluorobenzoyl chloride (0.82 mL, 6.5 mmol). The resulting heterogeneous mixture was stirred at rt for 2 d. The resulting mixture was washed with 1 N aq. sodium hydroxide (3×10 mL) and the combined basic aqueous portion was back-extracted with methylene chloride (2×10 mL). The organic extracts were combined and washed with 10% aq. citric acid (2×10 mL), brine (20 mL), and dried over anhyd sodium sulfate. Concentration under vacuum afforded the title compound a as a pale yellow solid (1.29 g, 83%). 1H NMR (400 MHz, d3-MeOD): δ 7.60 (m, 1H), 7.18-7.09 (m, 2H), 4.09 (t, J=6.4 Hz, 2H), 3.70 (t, J=6.3 Hz, 2H), 2.62 (t, J=6.4 Hz, 2H), 2.48 (t, J=6.3 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0.82 mL
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
solvent
Reaction Step Four
Name
Yield
83%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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